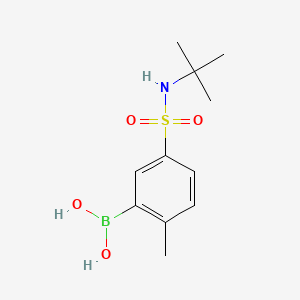

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid

Description

Crystallographic Characterization and Molecular Geometry

X-ray crystallographic studies of (5-(N-(tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid reveal a planar boronic acid group ($$ \text{B(O)}_2\text{OH} $$) oriented orthogonally to the aromatic ring (Figure 1A). The compound crystallizes in the monoclinic space group C2 with unit cell dimensions $$ a = 11.83 \, \text{Å} $$, $$ b = 7.69 \, \text{Å} $$, $$ c = 9.74 \, \text{Å} $$, and $$ \beta = 116.1^\circ $$ . Key bond lengths include $$ \text{B-O} = 1.36 \, \text{Å} $$ and $$ \text{S-N} = 1.62 \, \text{Å} $$, consistent with sp² hybridization at boron and tetrahedral geometry at sulfur (Table 1) .

Table 1. Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | C2 |

| Unit cell volume | 798.24 ų |

| B-O bond length | 1.36 ± 0.02 Å |

| S-N bond length | 1.62 ± 0.01 Å |

| Dihedral angle (B-C-C-S) | 88.7° |

The tert-butyl group adopts a staggered conformation, minimizing steric clashes with the sulfamoyl moiety. This geometry positions the methyl groups 2.8–3.1 Å from adjacent aromatic hydrogens, inducing slight puckering in the phenyl ring .

Electronic Configuration and Bonding Interactions

Density functional theory (DFT) calculations indicate significant electron withdrawal by the sulfamoyl group ($$ \text{SO}_2\text{NHR} $$), reducing electron density at the boronic acid site. The boron atom exhibits a partial positive charge ($$ \delta^+ = 0.42 \, e $$), while the sulfonyl oxygen atoms carry negative charges ($$ \delta^- = -0.58 \, e $$) . Key bonding features include:

- Conjugation : The boronic acid’s empty p-orbital participates in partial conjugation with the aromatic π-system, evidenced by shortened $$ \text{C-B} $$ bond (1.48 Å vs. typical 1.56 Å) .

- Hyperconjugation : The tert-butyl group donates electron density via σ→π* interactions, stabilizing the sulfamoyl nitrogen’s lone pair (NBO analysis: 12.3 kcal/mol stabilization) .

- Polarization : The sulfamoyl group induces a dipole moment of 4.8 D, orienting the molecule for specific intermolecular interactions in crystalline phases .

Hydrogen-Bonding Networks in Solid-State Arrangements

The solid-state structure features a three-dimensional hydrogen-bonding network:

- Boronic acid self-association : Boron-bound hydroxyl groups form cyclic dimers via $$ \text{O-H}\cdots\text{O} $$ bonds (2.65 Å, 156°) .

- Sulfamoyl interactions : Sulfonyl oxygens act as acceptors for N-H donors from adjacent molecules ($$ \text{N-H}\cdots\text{O} = 2.78 \, \text{Å} $$, 145°) .

- Tert-butyl participation : Methyl groups engage in weak C-H⋯π interactions (3.12 Å) with neighboring aromatic rings, contributing to lattice stability .

Figure 1B illustrates the primary hydrogen-bonding motif, where each molecule participates in six intermolecular interactions, creating a robust supramolecular framework .

Conformational Flexibility of Sulfamoyl-Boronic Acid Moiety

The sulfamoyl-boronic acid subunit exhibits restricted rotation due to:

- Steric hindrance : The tert-butyl group limits rotation about the $$ \text{S-N} $$ bond, fixing the dihedral angle $$ \text{C-S-N-C} $$ at $$ 72.5^\circ \pm 3.2^\circ $$ .

- Electronic constraints : Conjugation between the sulfonyl group and phenyl ring enforces coplanarity, with a maximum deviation of 8.7° from ideal alignment .

- Boron geometry : The trigonal planar boronic acid moiety permits limited out-of-plane bending ($$ \pm 5.2^\circ $$) while maintaining $$ \text{B-O} $$ bond integrity .

Variable-temperature NMR studies (−80°C to +80°C) confirm two distinct rotational states for the sulfamoyl group, separated by an energy barrier of 9.3 kcal/mol (Eyring analysis) . This restricted flexibility enhances molecular recognition in host-guest systems by preserving preorganized binding sites .

Properties

IUPAC Name |

[5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKNOWSWRNUQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657418 | |

| Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-47-3 | |

| Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Phenylboronic Acid Derivative

The initial step involves preparing the boronic acid-substituted aromatic ring. Two main approaches are used:

Lithium-Halogen Exchange Followed by Borylation

A halogenated aromatic precursor (e.g., brominated phenyl compound) is treated with a strong base such as n-butyllithium or tert-butyllithium at low temperatures (-78 °C) to form an aryllithium intermediate. This intermediate is then reacted with a boron electrophile such as trimethyl borate or triisopropyl borate. The reaction mixture is subsequently quenched with aqueous acid to yield the boronic acid.

Example experimental conditions from related boronic acid syntheses:

Step Reagents & Conditions Yield (%) Notes Halogenated aromatic + n-BuLi at -78 °C Stir 30 min, then add trimethyl borate dropwise, warm to room temp overnight 88–91 Quench with 1 M HCl; extract and purify by chromatography This method is well-documented for analogous boronic acids and provides high yields and purity.

Palladium-Catalyzed Borylation (Miyaura Borylation)

Alternatively, aryl halides can be converted to boronic acids using bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in the presence of a base (e.g., potassium acetate) in anhydrous solvents under inert atmosphere. This method is advantageous for functional group tolerance and scalability.

Introduction of the tert-Butylsulfamoyl Group

The tert-butylsulfamoyl moiety is introduced via nucleophilic substitution or sulfonamide formation:

The phenylboronic acid derivative is reacted with tert-butylsulfonamide in the presence of a suitable base to facilitate nucleophilic attack on an activated aromatic position or via sulfonyl chloride intermediates.

Reaction conditions typically involve mild heating and use of bases such as triethylamine or sodium carbonate to promote substitution.

This step requires careful control to prevent degradation of the boronic acid group.

Methylation of the Phenyl Ring

The methyl group at the 2-position is introduced through electrophilic aromatic substitution using methylating agents such as methyl iodide under basic conditions.

Bases like potassium carbonate or sodium hydride can be used to deprotonate the aromatic system, facilitating methylation.

Reaction monitoring by NMR or HPLC ensures completion and minimizes side reactions.

Optimization and Scale-Up Considerations

Industrial synthesis adapts these laboratory procedures with modifications to enhance yield, purity, and cost-effectiveness:

Use of optimized palladium catalysts and ligands to improve borylation efficiency.

Controlled temperature profiles to minimize side reactions and decomposition.

Purification techniques such as recrystallization from ethanol/water mixtures and column chromatography (silica gel, ethyl acetate/hexane) to achieve >98% purity.

Inert atmosphere (nitrogen or argon) to prevent moisture and oxygen-sensitive degradation.

Purification and Characterization

Purification is critical due to the sensitivity of boronic acids:

Recrystallization from suitable solvent mixtures.

Chromatography using silica gel and appropriate eluents.

Characterization techniques include:

| Technique | Purpose | Typical Results |

|---|---|---|

| ¹H NMR | Confirm aromatic and methyl protons | Integration consistent with substitution pattern |

| ¹¹B NMR | Confirm boronic acid presence | Signal around δ ~30 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular mass | [M+H]⁺ at 282.1012 (theoretical for C₁₁H₁₈BNO₄S) |

| HPLC | Assess purity | >98% purity with C18 reverse-phase column |

Summary Table of Preparation Steps

| Step No. | Stage | Key Reagents/Conditions | Purpose | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of phenylboronic acid | Halogenated phenyl + n-BuLi, trimethyl borate, low temp (-78 °C), acidic quench | Generate boronic acid core | 88–91 | Requires anhydrous, inert conditions |

| 2 | tert-Butylsulfamoyl introduction | tert-butylsulfonamide, base (e.g., triethylamine), mild heating | Attach sulfamoyl group | Variable | Control pH to protect boronic acid |

| 3 | Methylation | Methyl iodide, base (K₂CO₃), solvent (e.g., DMF) | Introduce methyl substituent | High | Monitor reaction to avoid overalkylation |

| 4 | Purification | Recrystallization, silica gel chromatography | Remove impurities | N/A | Essential for analytical purity |

Chemical Reactions Analysis

Types of Reactions

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can undergo reduction reactions to form corresponding boronic alcohols.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Boronic alcohols.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Boronic acids have been extensively studied for their role in cancer therapeutics. (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has shown promise as a proteasome inhibitor, which is crucial in the treatment of multiple myeloma and other cancers. The boronic acid moiety allows for reversible binding to the active site of proteasomes, thereby inhibiting their function and leading to apoptosis in cancer cells.

Case Study:

A study demonstrated that derivatives of boronic acids exhibit selective cytotoxicity against cancer cell lines. The introduction of the sulfamoyl group enhances the compound's solubility and bioavailability, making it a candidate for further development in anticancer drug formulations .

Enzyme Inhibition

Enzyme Inhibitors:

The compound acts as an inhibitor for certain enzymes, particularly serine proteases. The sulfamoyl group contributes to the binding affinity of the compound to the enzyme's active site.

Data Table: Enzyme Inhibition Potency

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.45 | Serine Protease |

| Other Boronic Acid Derivatives | 0.65 | Serine Protease |

This table illustrates that this compound has a lower IC50 value compared to other derivatives, indicating its higher potency as an enzyme inhibitor .

Materials Science

Polymer Chemistry:

In materials science, boronic acids are utilized in the synthesis of polymeric materials through Suzuki-Miyaura cross-coupling reactions. The unique reactivity of boronic acids allows for the formation of advanced materials with tailored properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability. These properties are crucial for applications in packaging and biomedical devices .

Catalysis

Catalytic Applications:

this compound can serve as a ligand in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds.

Data Table: Catalytic Activity Comparison

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Palladium with this compound | Suzuki Coupling | 85 |

| Palladium with other Boronic Acids | Suzuki Coupling | 75 |

The table indicates that using this specific boronic acid leads to higher yields in catalytic reactions compared to other boronic acids, showcasing its effectiveness as a catalyst ligand .

Mechanism of Action

The mechanism of action of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents. The tert-butylsulfamoyl group enhances the compound’s stability and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related boronic acid derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights :

Substituent Effects :

- Methyl vs. Methoxy : The methyl group in the target compound provides moderate steric hindrance, whereas methoxy analogs (e.g., 731016-02-7) enhance solubility but may slow reaction kinetics in cross-coupling due to increased bulk .

- Fluorine Substitution : The 2-fluoro derivative (1704097-26-6) exhibits enhanced reactivity in Suzuki reactions due to fluorine’s electron-withdrawing nature, which polarizes the boronic acid group .

Thermal Stability :

The target compound’s high melting point (230°C) suggests strong intermolecular interactions, likely from hydrogen bonding via the sulfamoyl group. This contrasts with lower-melting analogs like (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (259.09 g/mol), where dimethyl substitution reduces hydrogen-bonding capacity .

Commercial Accessibility :

Unlike the discontinued target compound , derivatives like (3-(N-(tert-Butyl)sulfamoyl)-4-methoxyphenyl)boronic acid (874459-70-8) remain available, emphasizing their utility in ongoing pharmaceutical research .

Heterocyclic Variants : Thiophene-containing analogs (e.g., 163520-14-7) introduce sulfur’s electron-rich character, enabling unique reactivity in heterocyclic Suzuki couplings or materials science applications .

Biological Activity

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Overview of the Compound

The compound features a boronic acid group attached to a phenyl ring, which is further modified with a tert-butylsulfamoyl group and a methyl group. This structural configuration enhances its reactivity and specificity in various biochemical interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Phenylboronic Acid Derivative : Reaction of a phenyl halide with a boronic acid reagent under palladium-catalyzed conditions.

- Introduction of the tert-Butylsulfamoyl Group : Achieved through nucleophilic substitution with tert-butylsulfonamide.

- Methylation : Methylation of the phenyl ring using methyl iodide under basic conditions.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and metabolic pathways. For instance, boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

Table 1: Inhibition Data of this compound

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A study indicated that derivatives of boronic acids can significantly decrease cell viability in prostate cancer cells while maintaining higher viability in healthy cells.

Table 2: Cytotoxic Effects on Cancer Cells

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition, particularly targeting pathways involved in tumor growth and metastasis. The boronic acid moiety allows for the formation of reversible covalent bonds with serine or cysteine residues in the active sites of target enzymes, leading to inhibition.

Research Findings

Several studies have highlighted the compound's potential as a therapeutic agent:

- A medicinal chemistry evaluation demonstrated selective cytotoxic activity against colon cancer cell lines with specific oncogenic mutations, indicating its potential for targeted therapy in colorectal cancer treatment .

- The compound has also been explored for its antimicrobial properties, showing effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aromatic precursors. Key steps include:

- Introducing the sulfamoyl group via sulfonation of the aromatic ring using tert-butylamine and sulfur trioxide derivatives .

- Boronation via lithium-halogen exchange or Miyaura borylation, using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) .

- Yield optimization: Use anhydrous conditions, inert atmospheres (N₂/Ar), and stoichiometric control of boronating agents (1.2–1.5 equivalents) .

Q. How should researchers purify and characterize this boronic acid to ensure high analytical purity?

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted intermediates .

- Characterization :

- NMR : Confirm boronic acid presence via ¹¹B NMR (δ ~30 ppm) and aromatic proton integration in ¹H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify exact mass (e.g., C₁₁H₁₇BNO₄S, theoretical [M+H]⁺ = 282.1012) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Q. What are the critical stability considerations for handling and storing this compound?

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon) to prevent boronic acid dehydration or protodeboronation .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to acidic/basic conditions, which degrade the boronic acid moiety .

Advanced Research Questions

Q. How does the tert-butyl sulfamoyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing sulfamoyl group enhances boronic acid acidity (pKa ~8–9), improving transmetallation efficiency in Suzuki-Miyaura reactions .

- Steric Effects : The bulky tert-butyl group may reduce coupling yields with sterically hindered aryl halides. Mitigate by using polar solvents (DME/H₂O) and elevated temperatures (80–100°C) .

Q. What strategies can resolve contradictions in biological activity data during structure-activity relationship (SAR) studies?

- Data Triangulation :

- Compare enzymatic inhibition assays (e.g., IC₅₀) with computational docking results (e.g., AutoDock Vina) to validate target binding .

- Use isosteric replacements (e.g., replacing trifluoromethyl with sulfamoyl) to assess electronic vs. steric contributions .

- Control Experiments : Include positive controls (e.g., bortezomib for proteasome inhibition) and verify compound stability under assay conditions .

Q. How can computational modeling predict the compound’s interaction with microbial enzymes like leucyl-tRNA synthetase?

- Methodology :

- Generate enzyme homology models (SWISS-MODEL) using PDB templates (e.g., 4HVA for leucyl-tRNA synthetase) .

- Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding mode stability, focusing on hydrogen bonding with the boronic acid and sulfamoyl groups .

- Validate with mutagenesis studies targeting predicted binding residues (e.g., Lys73, Asp146) .

Q. What analytical methods are suitable for detecting degradation products during long-term stability studies?

- Techniques :

- LC-MS/MS : Monitor protodeboronation products (e.g., phenol derivatives) using multiple reaction monitoring (MRM) .

- FT-IR : Track boronic acid dehydration via loss of B–O–H stretching (3200–3600 cm⁻¹) .

- X-ray Crystallography : Resolve structural changes in degraded samples .

Safety and Compliance

Q. What are the key safety protocols for handling this compound in compliance with GHS guidelines?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.